N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly referred to as BPO-27, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPO-27 belongs to the class of oxadiazole-based compounds and has been shown to exhibit promising anticancer and antitumor activities.
Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
- Anticancer Activity : A series of compounds including variations of oxadiazole and benzamide structures have been synthesized and evaluated for their anticancer activities against multiple cancer cell lines, such as breast, lung, colon, and ovarian cancers. For instance, certain derivatives have shown moderate to excellent activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Biological Activity Prediction
- Prediction of Biological Activity : Studies involving the synthesis of oxadiazole derivatives also include predictions of biological activity through computational models, aiming to identify potential therapeutic applications beyond anticancer effects (Kharchenko et al., 2008).
Antitumor Agents
- Synthesis of Nitrogen Heterocycles as Antitumor Agents : Research into nitrogen heterocycles containing the carboxamide moiety indicates significant cytotoxic activity against specific cancer cell lines, demonstrating the potential of these compounds as antitumor agents (Bakare, 2021).
Characterization and Evaluation
- Characterization and Anticancer Evaluation : The synthesis process for creating oxadiazole derivatives and their subsequent characterization through techniques like IR, NMR, and Mass spectrometry highlight the meticulous approach to exploring their utility in cancer treatment (Salahuddin et al., 2014).
Antimicrobial Studies
- Antibacterial Study : N-substituted derivatives of oxadiazole compounds have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use in treating bacterial infections (Khalid et al., 2016).
Mécanisme D'action
Target of Action
The compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a derivative of oxadiazole . Oxadiazoles and their derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile nature . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad spectrum of biological activity associated with oxadiazole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBULRBEDSCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.